4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine ring, followed by the introduction of the methoxy group. The pyrrolidine ring is then constructed, and the benzonitrile group is attached through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-((6-Hydroxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile.
Reduction: Formation of 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((6-Hydroxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzylamine
- 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzoic acid
Uniqueness
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyridazine ring, and benzonitrile moiety make it a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-6-7-16(20-19-15)24-14-8-9-21(11-14)17(22)13-4-2-12(10-18)3-5-13/h2-7,14H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSWRLFUUPHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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